
N-(4-acetylphenyl)-3-(2-thienyl)propanamide
描述
N-(4-acetylphenyl)-3-(2-thienyl)propanamide, also known as ATFM, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(2-thienyl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(2-thienyl)propanamide exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in the oxidative stress pathway. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to improve cognitive function and memory by reducing the aggregation of amyloid beta protein and modulating the activity of cholinesterase enzymes.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Furthermore, it exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research on N-(4-acetylphenyl)-3-(2-thienyl)propanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the development of novel formulations and delivery systems can improve its solubility and bioavailability. Thirdly, the evaluation of its efficacy and safety in animal models and clinical trials can provide valuable insights into its therapeutic potential. Finally, the identification of structural analogs and derivatives can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-(2-thienyl)propanamide is a synthetic compound with potential applications in the field of medicinal chemistry. It exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and identify its potential therapeutic applications.
科学研究应用
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)12-4-6-13(7-5-12)16-15(18)9-8-14-3-2-10-19-14/h2-7,10H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEBQYFASYHABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(thiophen-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



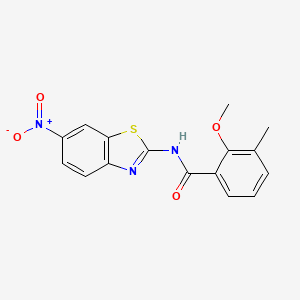

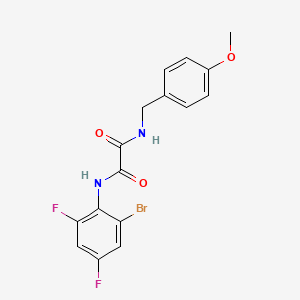
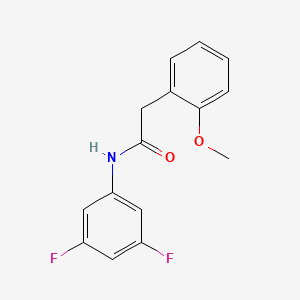
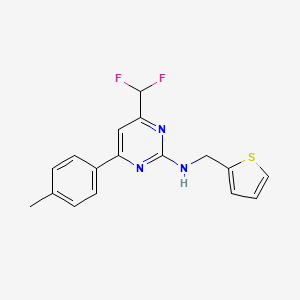
![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239288.png)
![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
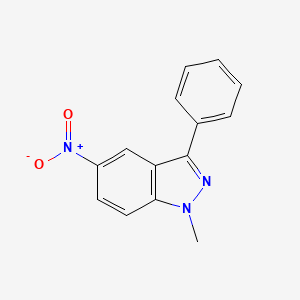
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4239342.png)
![2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4239357.png)
![2-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239361.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)